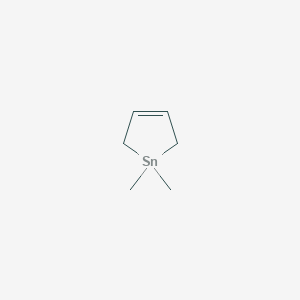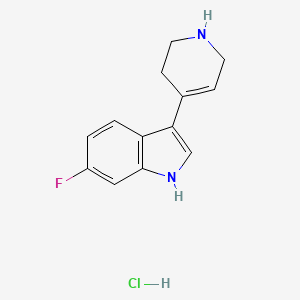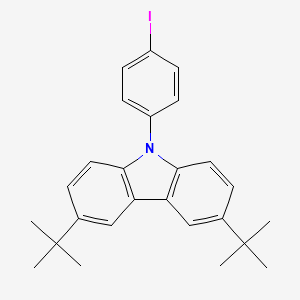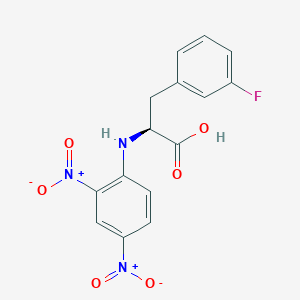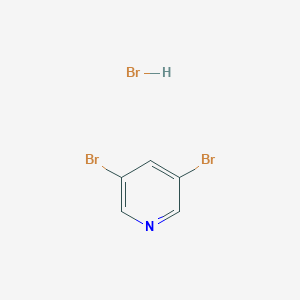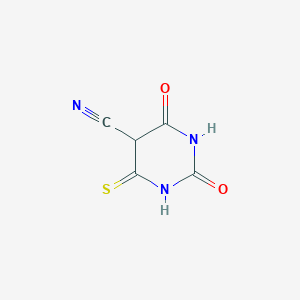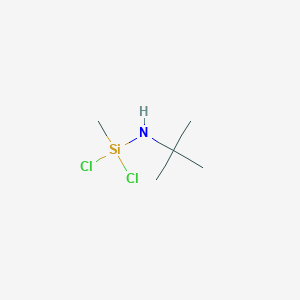
N-tert-Butyl-1,1-dichloro-1-methylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,1-dichloro-1-methylsilanamine is a chemical compound with the molecular formula C6H14Cl2NSi. It is a silanamine derivative, characterized by the presence of a tert-butyl group, two chlorine atoms, and a methyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-1,1-dichloro-1-methylsilanamine can be synthesized through the reaction of tert-butylamine with dichloromethylsilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
tert-Butylamine+Dichloromethylsilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,1-dichloro-1-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products
Substitution: Products include N-tert-butyl-1,1-dialkoxy-1-methylsilanamine or N-tert-butyl-1,1-diamino-1-methylsilanamine.
Oxidation: Products may include silanol derivatives.
Reduction: Products may include silane derivatives.
Scientific Research Applications
N-tert-Butyl-1,1-dichloro-1-methylsilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,1-dichloro-1-methylsilanamine involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-1,1-dimethylpropargylamine: Similar in structure but contains a propargyl group instead of chlorine atoms.
N-tert-Butyltrimethylsilylamine: Contains three methyl groups attached to silicon instead of chlorine and a methyl group.
Uniqueness
N-tert-Butyl-1,1-dichloro-1-methylsilanamine is unique due to the presence of both chlorine atoms and a tert-butyl group, which imparts distinct reactivity and steric properties compared to its analogs.
Properties
CAS No. |
189620-02-8 |
|---|---|
Molecular Formula |
C5H13Cl2NSi |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
N-[dichloro(methyl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C5H13Cl2NSi/c1-5(2,3)8-9(4,6)7/h8H,1-4H3 |
InChI Key |
XALTUQFHSPRDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


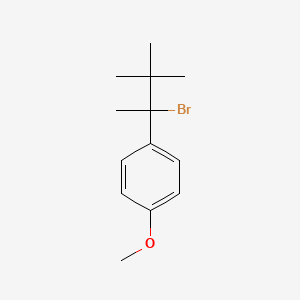
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
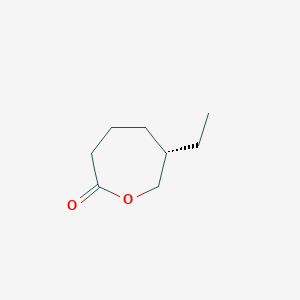
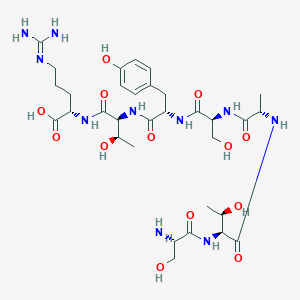
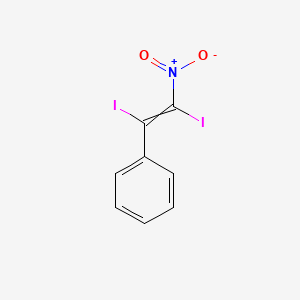
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
